Ethyl 4-[({2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[({2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a fluorophenyl group, a tetrahydropyrimidinone moiety, and an ethyl benzoate ester group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine.
Cyclization to Form Tetrahydropyrimidinone: The resulting amine undergoes cyclization with appropriate reagents to form the tetrahydropyrimidinone ring.
Coupling with Benzoate Ester: The final step involves coupling the tetrahydropyrimidinone intermediate with ethyl 4-aminobenzoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition leads to alterations in chromatin structure and gene expression, ultimately affecting cellular processes and disease outcomes.
Comparison with Similar Compounds
Similar Compounds
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Shares the fluorophenyl and benzoic acid moieties but lacks the piperazine and tetrahydropyrimidinone rings.
2,4-Disubstituted thiazoles: Exhibit similar biological activities but differ in their core structure and substituents.
Uniqueness
Ethyl 4-[({2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate is unique due to its combination of a piperazine ring, a fluorophenyl group, and a tetrahydropyrimidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C24H26FN5O4 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H26FN5O4/c1-2-34-23(33)16-3-7-18(8-4-16)26-22(32)20-15-21(31)28-24(27-20)30-13-11-29(12-14-30)19-9-5-17(25)6-10-19/h3-10,20H,2,11-15H2,1H3,(H,26,32)(H,27,28,31) |
InChI Key |
YASFJSIUPIGKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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